- Preparation of 1H-1,2,3-triazole-5-carboxylic acid derivatives as glycolate oxidase inhibitors for the treatment of hyperoxaluria and related diseases, World Intellectual Property Organization, , ,
Cas no 926211-83-8 (2-(3-Bromophenoxy)ethanamine)
2-(3-Bromophenoxy)ethanamine structure
Product Name:2-(3-Bromophenoxy)ethanamine
Número CAS:926211-83-8
MF:C8H10BrNO
Megavatios:216.07510137558
MDL:MFCD09042556
CID:858990
PubChem ID:16770281
Update Time:2025-06-28
2-(3-Bromophenoxy)ethanamine Propiedades químicas y físicas
Nombre e identificación
-
- 2-(3-Bromophenoxy)ethanamine
- [2-(3-Bromophenoxy)ethyl]amine hydrochloride
- 2-(3-BROMO-PHENOXY)-ETHYLAMINE
- 2-(3-bromophenoxy)ethylamine
- 2-(3-Bromophenoxy)ethan-1-amine
- 1-(2-aminoethoxy)-3-bromobenzene
- SBB072545
- ST095893
- SY039347
- AM804556
- 2-(3-bromophenoxy)ethanamine hydrochloride
- T3136
- 2-(3-Bromophenoxy)ethanamine (ACI)
- CS-12184
- CS-0018040
- SB77020
- MFCD09042556
- ALBB-025488
- EN300-58514
- 926211-83-8
- CHEMBL4943175
- DB-121597
- AKOS000126906
- SCHEMBL2754673
- DTXSID40588150
-
- MDL: MFCD09042556
- Renchi: 1S/C8H10BrNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2
- Clave inchi: CKQSFXLELCTIFC-UHFFFAOYSA-N
- Sonrisas: BrC1C=C(OCCN)C=CC=1
Atributos calculados
- Calidad precisa: 214.99458g/mol
- Masa isotópica única: 214.99458g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 3
- Complejidad: 110
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 35.2
- Xlogp3: 1.6
2-(3-Bromophenoxy)ethanamine Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303+H313+H333
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(3-Bromophenoxy)ethanamine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019147529-1g |
2-(3-Bromo-phenoxy)-ethylamine |
926211-83-8 | 98% | 1g |
$317.20 | 2023-08-31 | |
| Alichem | A019147529-5g |
2-(3-Bromo-phenoxy)-ethylamine |
926211-83-8 | 98% | 5g |
$941.42 | 2023-08-31 | |
| TRC | B804313-10mg |
2-(3-Bromophenoxy)ethanamine |
926211-83-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B804313-50mg |
2-(3-Bromophenoxy)ethanamine |
926211-83-8 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | B804313-100mg |
2-(3-Bromophenoxy)ethanamine |
926211-83-8 | 100mg |
$ 160.00 | 2022-06-06 | ||
| Chemenu | CM302649-250mg |
2-(3-Bromo-phenoxy)-ethylamine |
926211-83-8 | 95% | 250mg |
$100 | 2022-05-27 | |
| Chemenu | CM302649-1g |
2-(3-Bromo-phenoxy)-ethylamine |
926211-83-8 | 95% | 1g |
$224 | 2022-05-27 | |
| eNovation Chemicals LLC | D961246-100mg |
[2-(3-bromophenoxy)ethyl]amine hydrochloride |
926211-83-8 | 95% | 100mg |
$65 | 2024-06-06 | |
| eNovation Chemicals LLC | D961246-250mg |
[2-(3-bromophenoxy)ethyl]amine hydrochloride |
926211-83-8 | 95% | 250mg |
$85 | 2024-06-06 | |
| eNovation Chemicals LLC | D961246-1g |
[2-(3-bromophenoxy)ethyl]amine hydrochloride |
926211-83-8 | 95% | 1g |
$375 | 2023-09-04 |
2-(3-Bromophenoxy)ethanamine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Ethanol , Methanol ; 16 h, reflux
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ; 0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
Referencia
- Heteroaryl-containing thiourea derivatives useful as inhibitors of herpes viruses, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ; 0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
Referencia
- Acetamide and substituted acetamide-containing aryl thiourea derivatives useful as inhibitors of herpes viruses, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1.5 h, reflux; reflux → rt
Referencia
- Amine derivatives and their preparation, pharmaceutical compositions and use in the treatment of ophthalmic diseases, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1.5 h, rt → reflux; reflux → rt
Referencia
- Preparation of alkynylphenyl derivatives for use in treating ophthalmic diseases, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1.5 h, reflux; reflux → rt
Referencia
- Preparation of styrenyl derivative for inhibiting activity of visual cycle isomerase, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate , Potassium borohydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; 12 h, 0 °C
Referencia
- Preparation of N-(2-trifluoromethyl-4-chlorophenyl)-2-phenoxy ethylamino cyclohexane sulfonamides as agricultural fungicide, China, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Ethanol ; 16 h, reflux
Referencia
- Triazolecarboxylic acid derivatives as glycolate oxidase inhibitors for the treatment of disease and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ; 0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
Referencia
- Aryl- and heteroaryl-substituted thiourea derivatives useful as inhibitors of herpes viruses, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ; 0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
Referencia
- Alpha-methylbenzyl-containing thiourea derivatives containing a phenylenediamine group, useful as inhibitors of herpes viruses, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ; 0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
Referencia
- Heterocyclic carboxamide-containing thiourea derivatives containing a phenylenediamine group, useful as inhibitors of herpes viruses, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ; 0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
Referencia
- Benzamide-containing aryl thiourea derivatives useful as inhibitors of herpes viruses, World Intellectual Property Organization, , ,
2-(3-Bromophenoxy)ethanamine Raw materials
2-(3-Bromophenoxy)ethanamine Preparation Products
2-(3-Bromophenoxy)ethanamine Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:926211-83-8)2-(3-Bromophenoxy)ethanamine
Número de pedido:A909940
Estado del inventario:in Stock
Cantidad:5.0g/10.0g/25.0g/50.0g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 12:36
Precio ($):318.0/540.0/1134.0/1928.0
Correo electrónico:sales@amadischem.com
2-(3-Bromophenoxy)ethanamine Literatura relevante
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:926211-83-8)2-(3-Bromophenoxy)ethanamine
Pureza:99%/99%/99%/99%
Cantidad:5.0g/10.0g/25.0g/50.0g
Precio ($):318.0/540.0/1134.0/1928.0